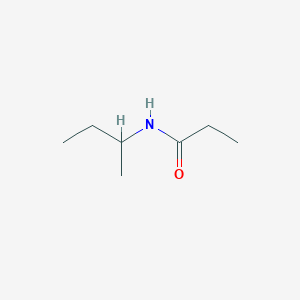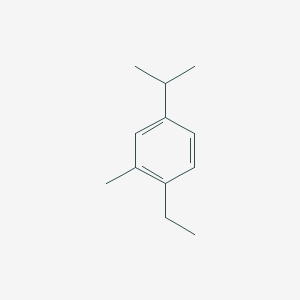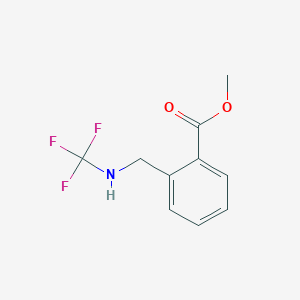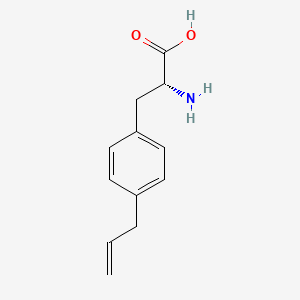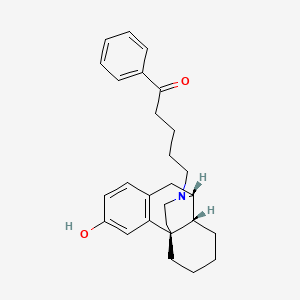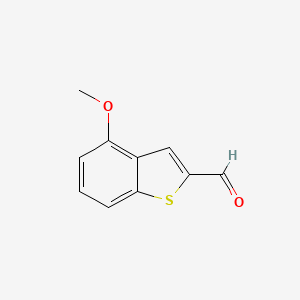
3-Nitrobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrobutan-2-one is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions: 3-Nitrobutan-2-one can be synthesized through several methods. One common approach involves the nitration of butan-2-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: 3-Nitrobutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reaction conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Nitro acids or nitro esters.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted butanones depending on the nucleophile used.
科学的研究の応用
3-Nitrobutan-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding nitro group reactivity in biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 3-nitrobutan-2-one involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the nitro group can be reduced, oxidized, or substituted to yield different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
2-Nitropropane: Another nitroalkane with similar reactivity but different structural properties.
Nitromethane: A simpler nitro compound used in various industrial applications.
Nitroethane: Similar to nitromethane but with an additional carbon atom, affecting its reactivity and applications.
Uniqueness of 3-Nitrobutan-2-one: this compound is unique due to its specific structure, which combines the reactivity of the nitro group with the properties of a butanone backbone. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
特性
IUPAC Name |
3-nitrobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(4(2)6)5(7)8/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAAKWLZKDBMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500276, DTXSID20901040 |
Source


|
| Record name | 3-Nitrobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_89 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13058-70-3 |
Source


|
| Record name | 3-Nitrobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
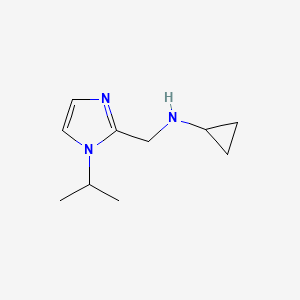
![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
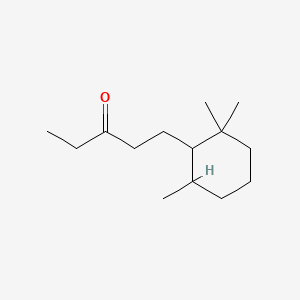
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)

